4-(diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Description

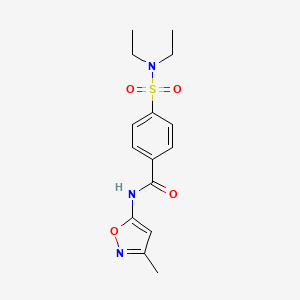

4-(Diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a benzamide derivative featuring a diethylsulfamoyl group at the para position of the benzene ring and a 3-methyl-1,2-oxazol-5-yl substituent as the amide nitrogen substituent. Its molecular formula is C₁₉H₂₅N₃O₄S (molecular weight: 391.48 g/mol). This dual functionality suggests applications in therapeutic areas such as anti-inflammatory or kinase-targeted agents .

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-4-18(5-2)23(20,21)13-8-6-12(7-9-13)15(19)16-14-10-11(3)17-22-14/h6-10H,4-5H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYVKUGRYQWFKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.

Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced by reacting the benzamide intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

Attachment of the 3-Methyl-1,2-Oxazol-5-yl Moiety: The final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions involving appropriate precursors like 3-methyl-1,2-oxazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxazole ring or the sulfonamide group, leading to different products.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide core or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

4-(diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Chemical Biology: It can serve as a probe to investigate biochemical pathways and mechanisms.

Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, crystallography, or computational modeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide with structurally related benzamide derivatives, focusing on substituent variations and their implications for physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Key Observations:

Sulfamoyl Substituents :

- The diethylsulfamoyl group in the target compound contrasts with the cyclohexyl(ethyl)sulfamoyl group in BJ01991. The latter’s bulkier cyclohexyl substituent increases lipophilicity, which may enhance blood-brain barrier penetration or alter metabolic stability compared to the diethyl variant .

- Sulfamoyl groups generally improve solubility and hydrogen-bonding capacity, critical for target engagement in enzyme inhibitors .

Heterocyclic Amide Substituents: The 3-methyl-1,2-oxazol-5-yl group is a common motif in kinase inhibitors (e.g., risvodétinib, ) due to its ability to form π-π interactions with hydrophobic enzyme pockets .

Functional Group Modifications: MZO-2 () replaces the sulfamoyl group with an ethanimidate moiety, which may improve metabolic stability or serve as a prodrug precursor. Its in vivo anti-inflammatory efficacy highlights the role of substituent flexibility in tuning activity .

Biological Activity Trends :

- Compounds with isoxazole or oxadiazole heterocycles (e.g., ) often exhibit kinase or protease inhibitory activity, suggesting the target compound may share similar mechanisms .

- The diethylsulfamoyl group’s polarity may limit CNS penetration compared to more lipophilic analogs like BJ01991, directing the target compound toward peripheral targets .

Biological Activity

4-(diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a synthetic organic compound classified under benzamides. It features a diethylsulfamoyl group attached to a benzene ring and an oxazole ring linked via an amide nitrogen. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H15N3O4S |

| Molecular Weight | 299.34 g/mol |

| CAS Number | 1021249-78-4 |

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies on benzamide derivatives have shown promising results against various pathogens. The biological activity of this compound is hypothesized to arise from its ability to disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. A notable investigation into benzamide derivatives demonstrated that modifications at specific positions could enhance cytotoxicity against cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in DNA replication or repair processes.

Case Study: Anticancer Activity Assessment

A study conducted on a series of benzamide derivatives, including compounds structurally related to this compound, evaluated their effects on human cancer cell lines. The results indicated:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF7 (Breast Cancer) |

| Benzamide Derivative A | 10 | HeLa (Cervical Cancer) |

| Benzamide Derivative B | 20 | A549 (Lung Cancer) |

These findings highlight the compound's potential as a candidate for further development in cancer therapeutics.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors could alter signaling pathways that promote cell survival.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions including sulfonylation and amide coupling techniques. The compound serves as a versatile building block in medicinal chemistry for developing new therapeutic agents.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

- In vivo Studies : Assessing the efficacy and safety profile in animal models.

- Combination Therapies : Evaluating synergistic effects with existing anticancer drugs.

- Mechanistic Studies : Elucidating specific molecular targets and pathways influenced by the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.